

An In-depth Technical Guide to the Metabolic Pathway Investigation of C25H19ClN4O4S

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Compound of Interest

Compound Name: C25H19ClN4O4S

Cat. No.: B12189681

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the metabolic pathway investigation of the novel chemical entity **C25H19ClN4O4S**. As this compound is not extensively documented in scientific literature, this document presents a robust, hypothetical framework based on established principles of drug metabolism and bioanalysis. The guide provides detailed experimental protocols, illustrative quantitative data, and visual representations of metabolic pathways and workflows to support the preclinical development of this and other novel therapeutic candidates.

Introduction

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. A thorough understanding of how a compound is absorbed, distributed, metabolized, and excreted (ADME) is paramount for its successful development as a therapeutic agent. This guide details a systematic approach to elucidate the metabolic pathways of **C25H19ClN4O4S**, a compound with a complex heterocyclic structure suggestive of a modern drug candidate. By identifying key metabolites, the enzymes responsible for their formation, and the rates of these biotransformations, researchers can anticipate potential drug-drug interactions, understand inter-individual variability in drug response, and make informed decisions throughout the drug development process.

Proposed Metabolic Pathways of C25H19ClN4O4S

Given the chemical formula **C25H19ClN4O4S**, we can anticipate a structure with multiple potential sites for metabolic modification. The metabolic pathways for such a compound are likely to involve both Phase I and Phase II reactions.

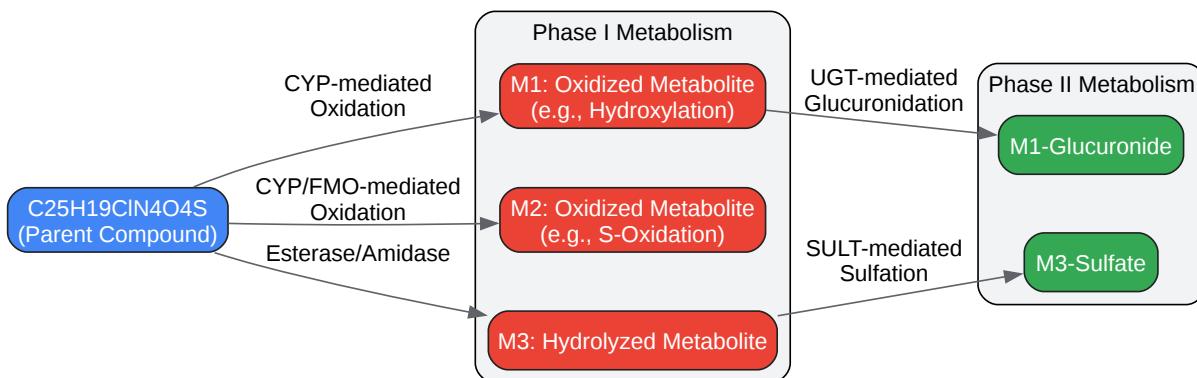
Phase I Metabolism: These reactions introduce or expose functional groups and are primarily mediated by Cytochrome P450 (CYP) enzymes.^{[1][2]} Potential Phase I reactions for **C25H19ClN4O4S** include:

- Oxidation: Hydroxylation of aromatic rings, N-dealkylation, S-oxidation.
- Reduction: Reduction of any nitro or azo groups.
- Hydrolysis: Cleavage of ester or amide bonds, if present.

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite, increasing water solubility and facilitating excretion. Key Phase II reactions may include:

- Glucuronidation: Conjugation with glucuronic acid, a common pathway for hydroxylated metabolites.
- Sulfation: Conjugation with a sulfonate group.
- Glutathione Conjugation: A detoxification pathway for reactive electrophilic metabolites.

A proposed metabolic pathway for **C25H19ClN4O4S** is illustrated in the diagram below.



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Proposed metabolic pathway for **C25H19ClN4O4S**.

Experimental Protocols

A tiered approach is recommended for the metabolic investigation of **C25H19ClN4O4S**, starting with *in vitro* assays and progressing to *in vivo* studies as needed.

In Vitro Metabolic Stability Assessment

Objective: To determine the rate at which **C25H19ClN4O4S** is metabolized by liver enzymes.

Methodology:

- Incubation: **C25H19ClN4O4S** (at a final concentration of 1 μ M) is incubated with human liver microsomes (0.5 mg/mL protein) or cryopreserved human hepatocytes (1 million cells/mL) in a phosphate buffer (pH 7.4) at 37°C.
- Cofactor: The reaction is initiated by the addition of NADPH (for microsomes) or occurs endogenously in hepatocytes.
- Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

- Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[3][4][5]
- Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time to determine the half-life ($t_{1/2}$) and intrinsic clearance (CLint).

Metabolite Identification

Objective: To identify the chemical structures of the major metabolites of **C25H19ClN4O4S**.

Methodology:

- Incubation: A higher concentration of **C25H19ClN4O4S** (e.g., 10 μ M) is incubated with human liver S9 fraction (which contains both microsomal and cytosolic enzymes) or hepatocytes for an extended period (e.g., 60-120 minutes) to generate sufficient quantities of metabolites.[6][7]
- Sample Preparation: The incubation mixture is extracted to concentrate the metabolites.
- Analysis: Samples are analyzed using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap). [8][9] Full scan mass spectrometry is used to detect potential metabolites, and product ion scans are performed to elucidate their structures by comparing fragmentation patterns with the parent compound.[10][11]
- Software: Metabolite identification software is used to predict and confirm biotransformations based on mass shifts from the parent compound.

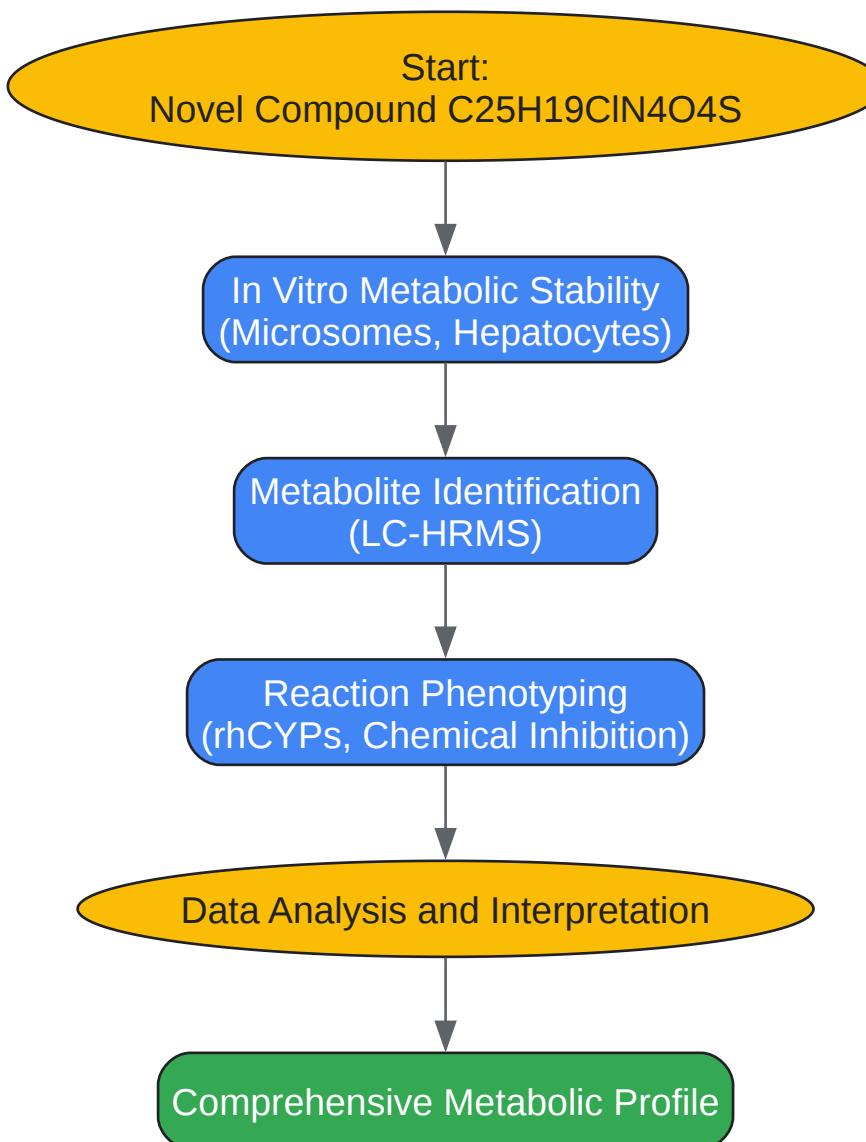
Reaction Phenotyping

Objective: To identify the specific enzyme isoforms responsible for the metabolism of **C25H19ClN4O4S**.

Methodology: Two complementary approaches are typically used:[1][12][13]

- Recombinant Human CYP Enzymes: **C25H19CIN4O4S** is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4). The rate of metabolism by each isozyme is measured to determine their relative contributions.[2]
- Chemical Inhibition in Human Liver Microsomes: **C25H19CIN4O4S** is incubated with human liver microsomes in the presence and absence of specific chemical inhibitors for major CYP isoforms. A significant reduction in the metabolism of **C25H19CIN4O4S** in the presence of a specific inhibitor indicates the involvement of that particular enzyme.

The following diagram illustrates the experimental workflow for this investigation.



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Workflow for metabolic pathway investigation.

Quantitative Data Presentation

The following tables present hypothetical data that could be generated from the described experiments.

Table 1: Metabolic Stability of **C25H19ClN4O4S** in Human Liver Preparations

In Vitro System	Half-life (t _{1/2} , min)	Intrinsic Clearance (CL _{int} , μ L/min/mg protein or 10 ⁶ cells)
Human Liver Microsomes	25	27.7
Human Hepatocytes	40	17.3

Table 2: Enzyme Kinetics of Major Metabolite (M1) Formation

Enzyme Source	K _m (μ M)	V _{max} (pmol/min/mg protein)
Human Liver Microsomes	12.5	150
Recombinant CYP3A4	15.0	135

Table 3: Reaction Phenotyping of **C25H19ClN4O4S** Metabolism

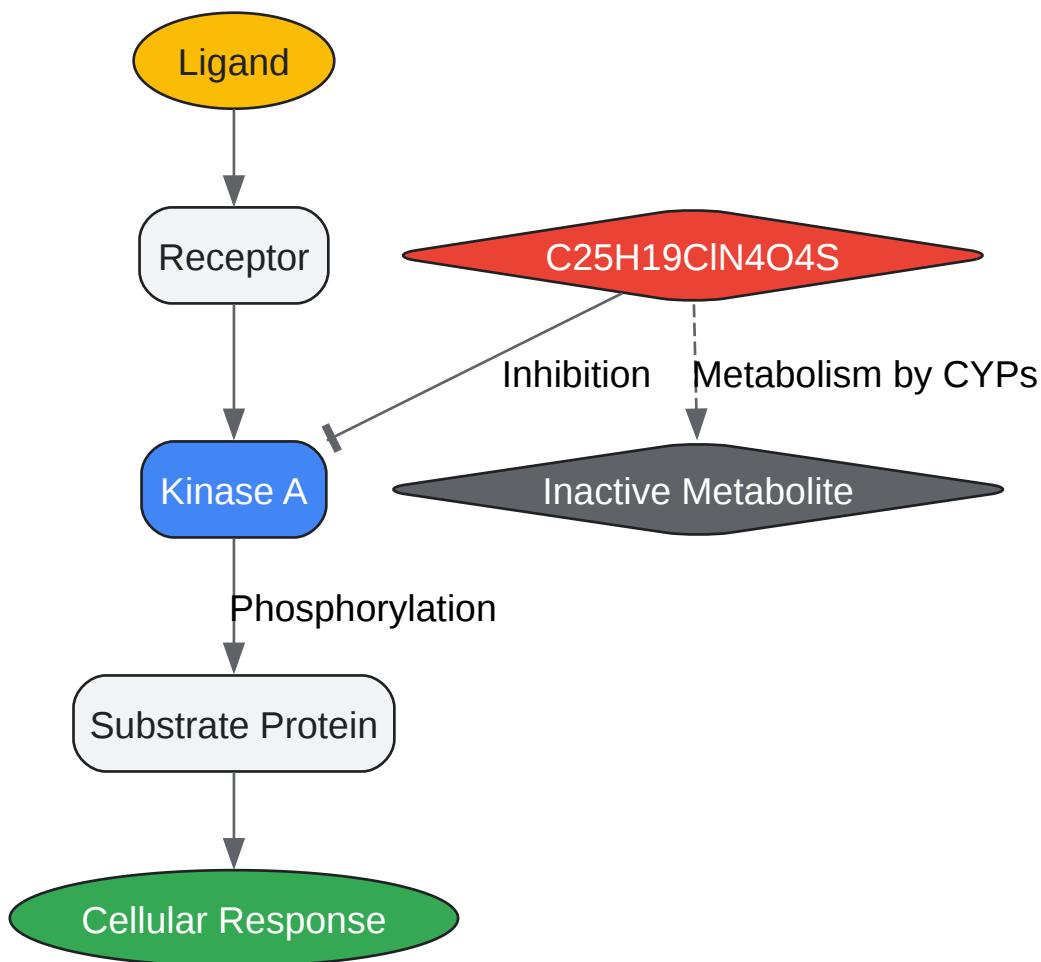
Recombinant CYP Isoform	Rate of Metabolism (pmol/min/pmol CYP)
CYP1A2	< 1.0
CYP2C9	5.2
CYP2C19	2.1
CYP2D6	8.9
CYP3A4	45.7

Chemical Inhibitor (in HLM)	% Inhibition of Parent Depletion
Furafylline (CYP1A2)	5
Sulfaphenazole (CYP2C9)	12
Ticlopidine (CYP2C19)	8
Quinidine (CYP2D6)	18
Ketoconazole (CYP3A4)	85

Interaction with Cellular Signaling Pathways

While the primary focus is on metabolic pathways, it is crucial to consider how **C25H19CIN4O4S** or its metabolites might interact with cellular signaling pathways, which could be relevant to its mechanism of action or potential off-target effects. For instance, if **C25H19CIN4O4S** is an inhibitor of a specific kinase, its metabolism could lead to the formation of active or inactive metabolites, thereby modulating its overall pharmacological effect.

The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway.



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Hypothetical interaction with a signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the metabolic investigation of the novel compound **C25H19CIN4O4S**. Based on the hypothetical data presented, the compound is moderately metabolized, primarily by CYP3A4, to form at least one major oxidative metabolite. The outlined experimental protocols for metabolic stability, metabolite identification, and reaction phenotyping are essential for building a complete metabolic profile. A thorough understanding of these metabolic pathways is critical for the continued preclinical and clinical development of **C25H19CIN4O4S**, enabling the prediction of its pharmacokinetic behavior in humans and informing the design of future safety and efficacy studies.

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